1,6-Naphthyridine-3,8-diamine
Overview
Description
1,6-Naphthyridine-3,8-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.
Mechanism of Action
Target of Action
1,6-Naphthyridine-3,8-diamine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain derivatives of 1,6-naphthyridine act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It is known that naphthyridines have a wide spectrum of biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-3,8-diamine can be synthesized through various methods. One common approach involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves multi-step sequences, often requiring expensive catalysts and inert atmospheres. Recent advancements have focused on developing eco-friendly and efficient synthetic procedures to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, such as arylation, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Arylboronic acids and palladium catalysts are commonly employed in arylation reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, arylation reactions can produce monoarylated or diarylated naphthyridines .
Scientific Research Applications
1,6-Naphthyridine-3,8-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biology: It is used in the study of various biological processes and as a tool for investigating molecular mechanisms.
Industry: The compound finds applications in diagnostics, agriculture, and photophysical applications.
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: This compound is used in the synthesis of various derivatives with diverse biological activities.
Uniqueness: 1,6-Naphthyridine-3,8-diamine stands out due to its specific functionalization potential, which allows for a wide range of biological activities and applications. Its ability to act as a scaffold for various pharmacological activities makes it a valuable compound in scientific research .
Properties
IUPAC Name |
1,6-naphthyridine-3,8-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFLVKNZMNJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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